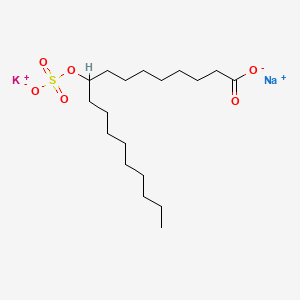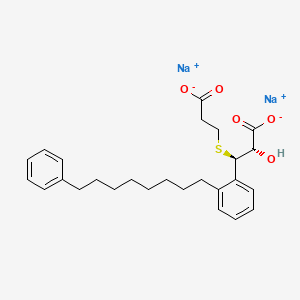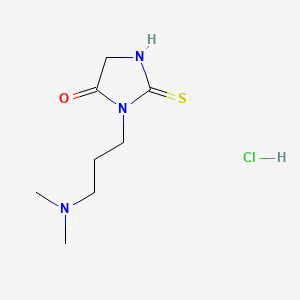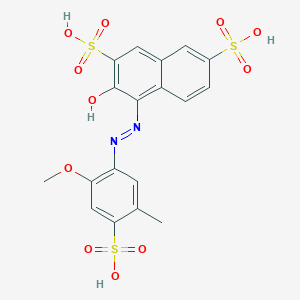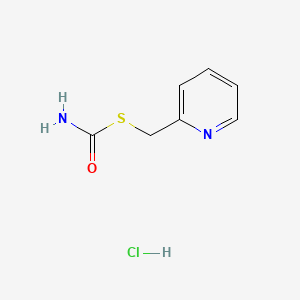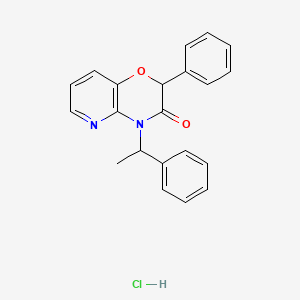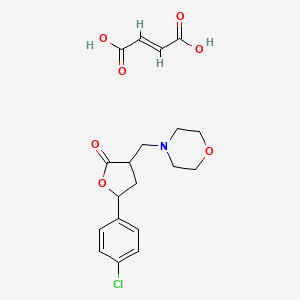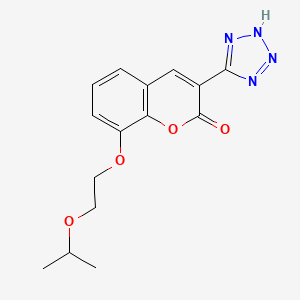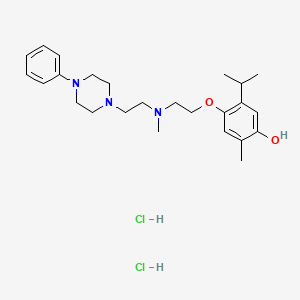
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(2-(4-phenyl-1-piperazinyl)ethyl)amino)ethoxy)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
COR 2838 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. While specific details about COR 2838 are limited, it is essential to explore its general characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of COR 2838 involves multiple steps, typically starting with the preparation of precursor compounds. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods may include:
Step 1: Preparation of precursor compounds through controlled reactions.
Step 2: Intermediate formation using specific reagents and catalysts.
Step 3: Final synthesis of COR 2838 under optimized conditions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of COR 2838 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
COR 2838 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of specific functional groups with other groups under controlled conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of COR 2838.
Applications De Recherche Scientifique
COR 2838 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of specialized materials and compounds.
Mécanisme D'action
The mechanism of action of COR 2838 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Propriétés
Numéro CAS |
103840-36-4 |
|---|---|
Formule moléculaire |
C25H39Cl2N3O2 |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
2-methyl-4-[2-[methyl-[2-(4-phenylpiperazin-1-yl)ethyl]amino]ethoxy]-5-propan-2-ylphenol;dihydrochloride |
InChI |
InChI=1S/C25H37N3O2.2ClH/c1-20(2)23-19-24(29)21(3)18-25(23)30-17-16-26(4)10-11-27-12-14-28(15-13-27)22-8-6-5-7-9-22;;/h5-9,18-20,29H,10-17H2,1-4H3;2*1H |
Clé InChI |
WMHUIMYWOIEOCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)C(C)C)OCCN(C)CCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


